Iron disulfide

Vue d'ensemble

Description

Iron disulfide, also known as pyrite or fool’s gold, is a naturally occurring iron disulfide mineral . It is usually found associated with other sulfides or oxides in metamorphic rock, sedimentary rock, and quartz veins . It is dark gray to black in color, and also possesses a metallic luster and pungent odor .

Synthesis Analysis

Iron disulfide can be synthesized by a gas–solid reaction between sulfur and hematite . The method has produced an iron disulfide with interesting properties for electrochemical applications, and complete conversion was reached for the experiments conducted at 773 K (500 °C) for 30 minutes . Another study synthesized nanoscale iron disulfide using a fully scalable, high energy milling method .

Molecular Structure Analysis

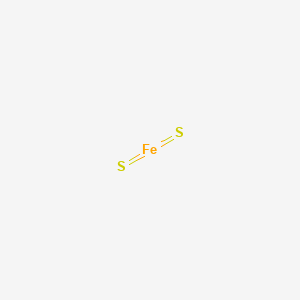

Iron disulfide is a cubic chemical compound with the formula FeS2 . It is available in two closely related polymorphic structures, namely, marcasite and pyrite .

Chemical Reactions Analysis

Iron disulfide can be used as a cathode in an electrochemical system with high energy density drainage . The iron disulfide cathode cell can be appointed as one of the most promising options for battery commercialization because of its excellent performance, low operational costs, and low toxic level .

Physical And Chemical Properties Analysis

Iron disulfide is insoluble in water and becomes magnetic after heating . It has a crystal system that is isometric, poor cleavage, uneven fracture, metallic luster, and a greenish-black to brown streak .

Applications De Recherche Scientifique

Biomedical Applications

Iron-based sulfides, including iron disulfide minerals and biological iron sulfide clusters, have attracted widespread interest due to their excellent biocompatibility and multi-functionality in biomedical applications . They are thought to possess magnetic properties and play a crucial role in balancing the concentration of iron in cells, thereby affecting ferroptosis processes . They are also considered advantageous in various biomedical fields such as the antibacterial field, tumor treatment, biosensing, and the treatment of neurodegenerative diseases .

Wastewater Treatment

Iron-based sulfides have been extensively applied in wastewater treatment . They are used to remove pollutants from wastewater, making it safer for disposal or reuse .

Cancer Catalytic Therapy

Iron-based sulfides have shown promise in cancer catalytic therapy . They can be used to target cancer cells and induce cell death, offering a potential alternative to traditional cancer treatments .

Antibacterial Therapy

Iron-based sulfides have been used in antibacterial therapy . They can kill or inhibit the growth of bacteria, making them useful in the treatment of bacterial infections .

Energy Storage

Iron disulfide-based cathodes have been regarded as promising for use in high-energy-density lithium batteries . They offer low cost, high power/energy density, and ultralong-life stable Li storage .

Electronics

Iron disulfide has been used in commercial lithium primary cells to power cameras, computers, and watches . It has also been studied for applications in electric vehicle batteries .

Solar Cell Technologies

Iron disulfide has shown promise for use in solar cell technologies . It has been found to be a cost-effective option for use in devices such as solar cells .

Biological Functions

Iron sulfide clusters, a type of iron-based sulfides, play an important role in cellular processes such as electron transport, redox reactions, and signal transduction . They are widely existing in organisms and have important biological functions .

Mécanisme D'action

Target of Action

Iron disulfide, also known as pyrite, is a common sulfide mineral . Its primary targets are the erythrocytes, where it plays a crucial role in the transport and storage of oxygen . It also interacts with various enzymes, acting as a carrier for electrons and a catalyst for oxygenation and hydroxylation . In addition, iron disulfide exhibits enzyme-like activity by mimicking natural enzymes that depend on an iron-sulfur cluster as a cofactor .

Mode of Action

Iron disulfide interacts with its targets through a series of redox reactions . These reactions involve sulfur atoms acting as nucleophiles, electrophiles, and leaving groups . In the presence of iron disulfide, disulfide bonds and free thiol groups can ‘trade places’ through a disulfide exchange reaction . This process is essentially a combination of two direct displacement events .

Biochemical Pathways

Iron disulfide plays a significant role in various biochemical pathways. It is involved in the regulation of iron metabolism and redox imbalance in a process known as ferroptosis . Ferroptosis is triggered by an imbalance between lipid hydroperoxide detoxification and iron-dependent reactive oxygen species (ROS) accumulation . Iron disulfide clusters produced through biological metabolism are thought to possess magnetic properties and play a crucial role in balancing the concentration of iron in cells, thereby affecting ferroptosis processes .

Pharmacokinetics

The pharmacokinetics of iron disulfide is complex due to the ubiquity of endogenous iron and the compartmentalized sites of action . The primary site of action of iron is the erythrocyte, and unlike conventional drugs, no drug-receptor interaction takes place . Notably, the process of erythropoiesis, i.e., the formation of new erythrocytes, takes 3–4 weeks .

Result of Action

The result of iron disulfide’s action is multifaceted. It contributes to the transport and storage of oxygen, cellular growth, and proliferation . It also plays a role in the production and reaction process of ROS . Moreover, iron disulfide has been found to have considerable potential for improving human health and quality of life .

Action Environment

The action of iron disulfide is influenced by various environmental factors. For instance, it is usually found associated with other sulfides or oxides in quartz veins, sedimentary rock, and metamorphic rock, as well as in coal beds . Despite being nicknamed “fool’s gold”, pyrite is sometimes found in association with small quantities of gold . The presence of both gold and arsenic is a case of coupled substitution . The environmental conditions can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Orientations Futures

Iron disulfide is gaining reputation amongst the various alternatives for silicon as the photovoltaic material in solar cells due to its low cost, strong absorption, and relatively high abundance of its elements . Another study highlighted the general importance of morphological design to exploit the promising theoretical capacity of conversion electrodes in solid-state batteries .

Propriétés

IUPAC Name |

bis(sulfanylidene)iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMAZVUSKIJEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Fe]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeS2 | |

| Record name | pyrite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Pyrite | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Iron disulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron_disulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40892244 | |

| Record name | Pyrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40892244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey odorless powder; Insoluble in water; Marcasite: Dark colored solid in various forms; Odor of rotten eggs; Insoluble in water; [Alfa Aesar MSDS] Yellow crystalline solid; [Redox Chemicals MSDS] | |

| Record name | Iron disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14934 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Pyrite | |

CAS RN |

12068-85-8, 1309-36-0 | |

| Record name | Iron sulfide (FeS2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12068-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001309360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron sulfide (FeS2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrite (FeS2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40892244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrite (FeS2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iron disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexadecanoate](/img/structure/B84404.png)